molecular formula C9H8N2O B154131 3-Aminoquinolin-4-ol CAS No. 129377-66-8

3-Aminoquinolin-4-ol

Cat. No. B154131
M. Wt: 160.17 g/mol
InChI Key: NIQNIQVCPKCNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoquinolin-4-ol is a compound that falls under the category of quinolines . It has the molecular formula C9H8N2O .


Synthesis Analysis

The synthesis of quinoline derivatives, including 3-Aminoquinolin-4-ol, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . A study also discussed the synthesis of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction conditions .


Molecular Structure Analysis

The molecular structure of 3-Aminoquinolin-4-ol is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound incorporates the quinoline moiety, which is a bicyclic compound .


Chemical Reactions Analysis

Quinoline derivatives, including 3-Aminoquinolin-4-ol, have been studied for their chemical reactions . For instance, 2-aminoquinolin-4(1H)-one was reacted with various primary/secondary amines and paraformaldehyde under Mannich reaction conditions .

Scientific Research Applications

Antimalarial Applications

A significant application of 3-Aminoquinolin-4-ol derivatives, such as 4-aminoquinoline, lies in their use as chemotherapeutic antimalarial agents. These compounds, including chloroquine and amodiaquine, are critical for treating malaria. Research has focused on their mechanism of action, structure-activity relationships, and efficacy against chloroquine-resistant strains of Plasmodium falciparum (O’Neill et al., 2006). Additionally, the synthesis and evaluation of novel 4-aminoquinoline-based compounds for antiplasmodial activity have been explored (Tukulula et al., 2013).

Analytical Chemistry Applications

In the field of analytical chemistry, 3-aminoquinoline has been used as a matrix for polymer analysis using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). This application is significant for acquiring information about the molecular weight distribution and structural details of polymers (Song, 2013).

Pharmaceutical Chemistry

The role of 3-aminoquinoline derivatives in pharmaceutical chemistry is underscored by their synthesis and characterization for various therapeutic applications. The development of novel 4-aminoquinoline compounds for potential antimalarial use has been a focus, leveraging their structural features for enhanced efficacy and reduced toxicity (O’Neill et al., 2011).

Synthesis and Medicinal Chemistry

Advancements in the synthesis of aminoquinoline compounds, like 3-phosphonyl-4-aminoquinolines, highlight the diverse applications of 3-aminoquinoline in medicinal chemistry. These compounds are synthesized for potential use in various pharmacological applications, including antimalarial therapy (Palacios et al., 1999).

Safety And Hazards

While specific safety and hazard information for 3-Aminoquinolin-4-ol is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Quinoline derivatives, including 3-Aminoquinolin-4-ol, have attracted the attention of chemists, medicinal chemists, and professionals in health sciences due to their wide range of biological activities . They can act as potential building blocks for various pharmacologically active scaffolds . Therefore, the future directions in the study of 3-Aminoquinolin-4-ol and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications in drug discovery .

properties

IUPAC Name

3-amino-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQNIQVCPKCNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317044
Record name 3-aminoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoquinolin-4-ol

CAS RN

129377-66-8
Record name 3-aminoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminoquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
3-Aminoquinolin-4-ol
Reactant of Route 3
3-Aminoquinolin-4-ol
Reactant of Route 4
Reactant of Route 4
3-Aminoquinolin-4-ol
Reactant of Route 5
Reactant of Route 5
3-Aminoquinolin-4-ol
Reactant of Route 6
Reactant of Route 6
3-Aminoquinolin-4-ol

Citations

For This Compound
9
Citations
K Kajol, S Kumar, A Kumar, R Kant… - Asian Journal of …, 2022 - Wiley Online Library
… For example, David et al. have reported the synthesis of oxazolo[4,5-c]quinolines from 3-aminoquinolin-4-ol via sequential reaction involving acylation followed by subsequent …
Number of citations: 2 onlinelibrary.wiley.com
HP Kokatla, E Yoo, DB Salunke, D Sil, CF Ng… - Organic & …, 2013 - pubs.rsc.org
… These analogues (8a–8h, Scheme 1) were synthesized in parallel from the 3-aminoquinolin-4-ol precursor 4, using the strategy … Synthesis of compound 4: 3-aminoquinolin-4-ol …
Number of citations: 66 pubs.rsc.org
S Hadida, F Van Goor, J Zhou… - Journal of medicinal …, 2014 - ACS Publications
Quinolinone-3-carboxamide 1, a novel CFTR potentiator, was discovered using high-throughput screening in NIH-3T3 cells expressing the F508del-CFTR mutation. Extensive …
Number of citations: 104 pubs.acs.org
E Pitta, MK Rogacki, O Balabon, S Huss… - Journal of Medicinal …, 2016 - ACS Publications
In this study, a new series of more than 60 quinoline derivatives has been synthesized and evaluated against Mycobacterium tuberculosis (H37Rv). Apart from the SAR exploration …
Number of citations: 49 pubs.acs.org
E Yoo, DB Salunke, D Sil, X Guo… - Journal of medicinal …, 2014 - ACS Publications
… To a solution of 3-aminoquinolin-4-ol (12 mg, 0.075 mmol) in pyridine (0.5 mL) was added valeroyl chloride (11 μL, 0.09 mmol), and the resulting mixture was heated in a sealed vial at …
Number of citations: 77 pubs.acs.org
BF Abdel-Wahab - Phosphorus, Sulfur, and Silicon and the …, 2015 - Taylor & Francis
… The reduction of 21 afforded 3-aminoquinolin-4-ol 22 which on reaction with acyl chlorides gave the amides 23 which under ring closure yielded the 2-alkylthiazolo[4,5-c]quinolines 24 …
Number of citations: 7 www.tandfonline.com
E Yoo - 2015 - kuscholarworks.ku.edu
… (8a-h, Scheme 1) were synthesized in parallel from the 3-aminoquinolin-4-ol precursor 4.… Synthesis of compound 4: 3-Aminoquinolin-4-ol. To a solution of compound 3 (1.89 g, 9.93 …
Number of citations: 0 kuscholarworks.ku.edu
M Kadagathur, AS Shaikh, GS Jadhav… - …, 2021 - Wiley Online Library
… an efficient synthetic strategy for 2-aminooxazolo[4,5-c]quinolone 145 by performing a reaction between (S)-1,2,3,4-tetrahydronaphthalene isothiocyanate 143 and 3-aminoquinolin-4-ol …
E Pitta - 2017 - repository.uantwerpen.be
… Nitration and subsequent zinc/ammonium chloride (Zn/NH4Cl) reduction of 2-methyl-6-methoxyquinolin-4-ol (3.4) yielded 3-aminoquinolin-4-ol 3.88.The latter compound was N-…
Number of citations: 0 repository.uantwerpen.be

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.